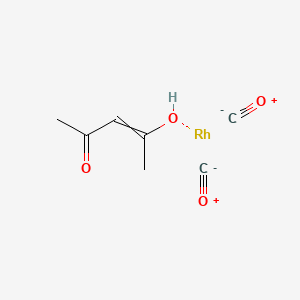
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium is a complex organometallic compound with the molecular formula C7H8O4Rh . This compound is notable for its unique structure, which includes a rhodium center coordinated to carbon monoxide and 4-hydroxypent-3-en-2-one ligands. The presence of rhodium, a transition metal, imparts significant catalytic properties to the compound, making it valuable in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of rhodium with carbon monoxide and 4-hydroxypent-3-en-2-one. One common method involves the reaction of rhodium chloride with carbon monoxide in the presence of 4-hydroxypent-3-en-2-one under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its catalytic properties are not compromised.
Análisis De Reacciones Químicas
Types of Reactions
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different rhodium oxides.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: Ligands in the compound can be substituted with other ligands, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium oxides, while substitution reactions can produce a variety of rhodium complexes with different ligands .
Aplicaciones Científicas De Investigación
Carbon monoxide;4-hydroxypent-3-en-2-one;rhodium has numerous scientific research applications:
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is employed in industrial processes for the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which carbon monoxide;4-hydroxypent-3-en-2-one;rhodium exerts its effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a catalyst, lowering the activation energy of reactions and increasing their rate. Molecular targets include organic molecules undergoing hydrogenation, hydroformylation, or carbonylation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other rhodium complexes with different ligands, such as:
Uniqueness
What sets carbon monoxide;4-hydroxypent-3-en-2-one;rhodium apart is its specific ligand environment, which imparts unique reactivity and selectivity in catalytic processes. The presence of 4-hydroxypent-3-en-2-one as a ligand provides additional functional groups that can participate in or influence the course of reactions, making this compound particularly versatile in synthetic applications .
Propiedades
Fórmula molecular |
C7H8O4Rh |
|---|---|
Peso molecular |
259.04 g/mol |
Nombre IUPAC |
carbon monoxide;4-hydroxypent-3-en-2-one;rhodium |
InChI |
InChI=1S/C5H8O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;;; |
Clave InChI |
GGRQQHADVSXBQN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)C)O.[C-]#[O+].[C-]#[O+].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















